molecular formula C21H17FN4OS B3398373 N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021252-14-1

N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3398373
CAS No.: 1021252-14-1
M. Wt: 392.5 g/mol
InChI Key: WLUVSUXQMZOFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluoro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (CAS 1021252-14-1) is a chemical compound with a molecular formula of C21H17FN4OS and a molecular weight of 392.45 g/mol . This research chemical is presented as a high-purity solid with a predicted density of 1.32 g/cm³ at 20 °C . It features a distinct molecular structure that incorporates a pyrazolo[1,5-a]pyrazine core, a scaffold of significant interest in medicinal chemistry for the development of kinase inhibitors . While the specific biological profile of this compound is an area of ongoing investigation, analogs containing the pyrazolo[1,5-a]pyrazine moiety and related heterocyclic systems are frequently explored in oncology research for their potential to modulate key signaling pathways . Its primary value to researchers lies in its use as a key intermediate or functional probe for studying structure-activity relationships (SAR), particularly in the design and synthesis of novel small-molecule inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-14-7-8-16(11-17(14)22)24-20(27)13-28-21-19-12-18(15-5-3-2-4-6-15)25-26(19)10-9-23-21/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUVSUXQMZOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the fluorinated phenyl group: This can be done using electrophilic aromatic substitution or cross-coupling reactions.

    Acetamide formation: This final step usually involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

    Hydrolysis products: Carboxylic acids, amines.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: N-(4-Ethoxyphenyl)-2-[(2-Phenylpyrazolo[1,5-a]Pyrazin-4-Yl)Sulfanyl]Acetamide (G420-0037)

This analog (ID: G420-0037) shares the pyrazolo[1,5-a]pyrazinyl-sulfanyl-acetamide backbone but substitutes the 3-fluoro-4-methylphenyl group with a 4-ethoxyphenyl moiety. Key differences include:

Property Target Compound G420-0037
Molecular Formula C21H19FN4OS C22H20N4O2S
Molecular Weight ~394.5 g/mol (calculated) 404.49 g/mol
Substituents 3-Fluoro-4-methylphenyl 4-Ethoxyphenyl
Key Functional Groups Fluorine (electron-withdrawing), Methyl (lipophilic) Ethoxy (electron-donating, bulky)
  • The methyl group elevates lipophilicity (logP ~3.5 estimated) compared to G420-0037’s ethoxy group (logP ~3.0), which may improve membrane permeability but reduce aqueous solubility. Ethoxy’s bulkiness in G420-0037 could hinder binding in sterically restricted active sites, whereas the smaller methyl group in the target compound offers flexibility .

Chromen-Pyrimidine Hybrid (Example 53 from )

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) shares a pyrazolo-pyrimidine core but integrates a chromen-4-one system and benzamide substituent. Key distinctions:

Property Target Compound Example 53
Core Structure Pyrazolo[1,5-a]pyrazine Pyrazolo[3,4-d]pyrimidine + chromenone
Molecular Weight ~394.5 g/mol 589.1 g/mol (M++1)
Functional Groups Sulfanyl-acetamide Benzamide, fluorophenyl, chromenone
  • Pharmacological Implications: Example 53’s chromenone system may confer kinase inhibition activity, while the target compound’s simpler scaffold likely targets different pathways. The higher molecular weight of Example 53 suggests reduced bioavailability compared to the target compound .

Quinazoline-Based Analogs ()

N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones from feature a quinazoline core instead of pyrazolo-pyrazine. These compounds exhibit antimicrobial activity, highlighting the role of heterocycle choice in biological function. The target compound’s pyrazolo-pyrazine core may offer distinct electronic properties for alternative targets .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s structure avoids complex chromenone or quinazoline systems, simplifying synthesis compared to Example 53 and derivatives .
  • SAR Insights :
    • Fluorine and methyl groups optimize metabolic stability and target engagement in pyrazolo-pyrazine acetamides.
    • Ethoxy substitution (G420-0037) may reduce potency in hydrophobic binding pockets compared to the target compound’s fluoromethyl group .

Biological Activity

N-(3-Fluoro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H17_{17}F1_{1}N4_{4}S1_{1}

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway includes:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate hydrazones and carbonyl compounds.
  • Introduction of the Sulfanyl Group : The sulfanyl moiety is introduced using thiol reagents under controlled conditions.
  • Fluorination : The meta-fluorination of the aromatic ring is performed using fluorinating agents, which is crucial for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated IC50_{50} values ranging from 1 to 10 µM against MCF7 and A549 cell lines .
CompoundCell LineIC50_{50} (µM)
Example 1MCF73.79
Example 2A54926
N-(3-FMP)...MCF74.2

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various protein kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have been documented regarding the effectiveness of pyrazole-based compounds:

  • Study on MCF7 Cells : A study reported that a derivative with a similar structure induced significant apoptosis in MCF7 cells with an IC50_{50} value of 3.79 µM .
  • A549 Cell Line Evaluation : Another research highlighted that a structurally related compound exhibited an IC50_{50} of 26 µM against A549 cells, suggesting moderate efficacy .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling of pyrazolo[1,5-a]pyrazine sulfanyl intermediates with fluorinated acetamide precursors. Key steps include:
  • Temperature control : Maintaining 60–80°C during thioether bond formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .
    Analytical validation :
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyrazole ring substitution patterns) and sulfur connectivity via coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for adjacent protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 451.12) .

Q. How is the molecular structure confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs :
  • Crystallization : Slow evaporation from ethanol/DMSO mixtures yields diffraction-quality crystals.
  • Data collection : At 100 K, Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) with a Bruker D8 Venture diffractometer .
  • Refinement : SHELXL refines anisotropic displacement parameters, resolving ambiguities in fluorine and sulfur positions (R-factor < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to model variables (temperature, catalyst loading, solvent ratios). For example:
  • Central Composite Design : Varies temperature (50–90°C) and catalyst (Pd(OAc)2_2) concentration (0.5–2.0 mol%) to maximize yield .
  • Chiral resolution : Use Chiralpak® OD columns with methanol/CO2_2 mixtures to separate enantiomers (ee > 98%) .
    Contradiction handling : If yield plateaus despite optimized conditions, investigate competitive side reactions (e.g., sulfoxide formation via HPLC-MS tracking) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking :
  • *DFT (B3LYP/6-31G)**: Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
  • Docking (AutoDock Vina) : Simulates interactions with biological targets (e.g., kinases) using PyMOL for visualization .
    Validation : Compare computational binding scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with standardized protocols:
  • Dose-response curves : Use Hill slopes to compare potency variations (e.g., EC50_{50} discrepancies in cytotoxicity assays) .
  • Assay conditions : Control for solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
    Example : If anti-inflammatory activity conflicts, validate via LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-FLUORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.